Product packaging for Isoputreanine(Cat. No.:CAS No. 66165-33-1)

Isoputreanine

Cat. No.: B1214519
CAS No.: 66165-33-1
M. Wt: 160.21 g/mol
InChI Key: JUBNBYBUFCFLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoputreanine, with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol , is an organic compound belonging to the class of gamma amino acids and derivatives . It is defined as an amino acid with an amino group attached to the gamma carbon atom . Its IUPAC name is 4-[(3-aminopropyl)amino]butanoic acid . Research indicates that this compound is a metabolite in the polyamine metabolism pathway. Studies investigating the metabolic fate of deuterium-labeled spermidine and spermine in rats have identified the excretion of this compound in urine, highlighting its role as a metabolite derived from these polyamines . This compound has been detected, though not quantified, in a few biological sources such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . This detection profile suggests its potential use as a biomarker for the consumption of these foods . Available scientific literature on this compound is limited, indicating an area where further research can provide significant insights . This compound is offered for research purposes only, to support scientific investigations in biochemistry and metabolomics. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1214519 Isoputreanine CAS No. 66165-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66165-33-1

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

4-(3-aminopropylamino)butanoic acid

InChI

InChI=1S/C7H16N2O2/c8-4-2-6-9-5-1-3-7(10)11/h9H,1-6,8H2,(H,10,11)

InChI Key

JUBNBYBUFCFLHB-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CNCCCN

Canonical SMILES

C(CC(=O)O)CNCCCN

Other CAS No.

66165-33-1

physical_description

Solid

Synonyms

isoputreanine
isoputreanine dihydrochloride

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Isoputreanine and Derivatives

Precursor Compounds in Isoputreanine Formation

The journey to this compound begins with the polyamine spermidine (B129725), which undergoes acetylation before further catabolism.

Spermidine, an aliphatic polyamine, serves as a foundational molecule in polyamine metabolism wikipedia.org. It is biosynthesized from putrescine and is a precursor to other polyamines like spermine (B22157) wikipedia.org. Research has indicated that the administration of spermidine to animals leads to the subsequent detection of this compound in their biological samples, highlighting its role as a direct precursor in vivo acs.orgnih.gov. The catabolism of spermidine is a critical step that initiates the pathway towards this compound formation nih.gov.

A crucial step in the metabolic cascade towards this compound involves the acetylation of spermidine. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes the addition of an acetyl group to spermidine, producing N1-acetylspermidine researchgate.net. This acetylated derivative is a significant intermediate, acting as a substrate for subsequent oxidative enzymes involved in polyamine catabolism acs.orgresearchgate.netresearchgate.netresearchgate.netacs.org. N1-acetylspermidine is thus positioned as a key intermediate, bridging the initial precursor to the final catabolic products, including this compound nih.gov.

Enzymatic Transformations Leading to this compound

Several enzymes play distinct roles in the oxidative deamination and subsequent modifications of polyamines and their acetylated derivatives, ultimately contributing to the formation of this compound and related compounds.

Aldehyde dehydrogenase (ALDH) enzymes are involved in the catabolism of polyamines and their derivatives. N-acetyl-isoputreanine has been identified as a byproduct of ALDH enzymatic activity within the broader context of polyamine metabolism researchgate.netnih.govfrontiersin.org. Specifically, N1-acetylspermidine can be catabolized by ALDH, leading to the formation of N-acetylthis compound-γ-lactam acs.orgresearchgate.netresearchgate.netresearchgate.net. It has been hypothesized that the formation of N1-acetylthis compound, as opposed to its γ-lactam form, involves the action of copper-dependent amine oxidase (CuAO) in conjunction with a distinct ALDH enzyme acs.org.

N1-acetylpolyamine oxidase (PAOX), also known as AcPAO, is a peroxisomal enzyme critical for the oxidative deamination of acetylated polyamines mdpi.com. PAOX catalyzes the breakdown of N1-acetylspermidine, yielding the reactive aldehyde 3-acetamidopropanol and hydrogen peroxide acs.orgresearchgate.netacs.orgmdpi.com. The synthesis of N1-acetylthis compound has been achieved experimentally through the action of PAOX on N1-acetylspermidine in the presence of gamma-aminobutyric acid (GABA) acs.orgacs.org. This highlights PAOX's role in the derivatization process that can lead to this compound formation.

Copper-dependent amine oxidases (CuAO) are a class of enzymes that utilize a copper ion and a quinone cofactor to catalyze the oxidation of primary amines to aldehydes, releasing ammonia (B1221849) and hydrogen peroxide ebi.ac.uknih.govnih.gov. These enzymes are implicated in the catabolism of N1-acetylspermidine acs.orgresearchgate.netresearchgate.netresearchgate.net. Evidence suggests that CuAO, in conjunction with ALDH, contributes to the formation of N1-acetylthis compound-γ-lactam from N1-acetylspermidine acs.orgresearchgate.net. Furthermore, the inhibition of CuAO by aminoguanidine (B1677879) has been shown to significantly reduce the urinary levels of N1-acetylthis compound-γ-lactam, supporting its involvement in this metabolic pathway acs.org. The proposed mechanism suggests that CuAO initiates the oxidative deamination of N1-acetylspermidine, which is then further processed, potentially by ALDH, to yield this compound derivatives acs.org.

Biological Roles and Systemic Associations of Isoputreanine and Derivatives

General Cellular Processes and Polyamine Function

Polyamines are intrinsically involved in a wide array of cellular activities, including cell growth, proliferation, differentiation, and survival. Their presence and regulation are critical for maintaining cellular homeostasis.

The polyamine metabolic pathway, to which isoputreanine belongs as a catabolite, plays a significant role in cell growth and differentiation. Polyamines are known to regulate ion channels and influence cell cycle progression. Perturbations in polyamine levels can indicate dysregulation of these vital cellular mechanisms. N-acetyl-isoputreanine, a derivative, has been identified as a byproduct of aldehyde dehydrogenase (ALDH) enzymatic action and an end-product of polyamine metabolism, suggesting its connection to cellular processes regulated by ALDH activity. nih.govacs.orgfrontiersin.orgresearchgate.netnih.govmdpi.com

Associations in Metabolic Profiling Studies

Metabolomic analyses have begun to shed light on the systemic associations of this compound and its derivatives, linking them to various biological pathways and phenotypes.

This compound and its acetylated derivative, N-acetyl-isoputreanine, have been identified within the amino acid superpathway, specifically in relation to polyamine metabolism. Polyamines themselves are derived from amino acid precursors and are integral to amino acid metabolism. Studies have indicated that polyamine pathways are consistently associated with various health outcomes, suggesting their broad impact within the metabolic landscape. nih.gov

Metabolomic studies have observed associations between N-acetyl-isoputreanine and cognitive phenotypes. Specifically, N-acetyl-isoputreanine has been linked to the processing speed cognitive domain in individuals. This association suggests a potential role for polyamine metabolism, and its byproducts like N-acetyl-isoputreanine, in cognitive function, possibly through shared biological mechanisms involving aldehyde dehydrogenase (ALDH) activity. nih.govfrontiersin.org

The metabolic pathways involving polyamines, including N-acetyl-isoputreanine, have shown relevance in the context of neurogenetic diseases. A significant decrease in N-acetyl-isoputreanine levels has been observed in patients with Spinocerebellar Ataxia type 2 (SCA 2). This finding highlights the potential of this compound metabolites as biomarkers or indicators of metabolic dysregulation in neurogenetic conditions. frontiersin.orgresearchgate.net

Metabolomic profiling in Pulmonary Arterial Hypertension (PAH) has revealed associations with the polyamine pathway. Metabolites within this pathway, including N-acetyl-isoputreanine, have been linked to various outcomes in PAH, such as right ventricular (RV) dilation, mortality, and measures of disease severity. The consistent association of the polyamine pathway with these PAH outcomes underscores its potential role in the pathophysiology and progression of the disease. metabolomicsworkbench.orgnih.gov

Implications in Inflammatory Bowel Disease Metabolome Research

Metabolomic profiling of individuals with Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, has revealed significant alterations in metabolite concentrations, often linked to gut dysbiosis. Studies have identified changes in various metabolite classes, suggesting a complex interplay between the gut microbiome, host metabolism, and intestinal inflammation.

Research indicates that patients with IBD, particularly those exhibiting dysbiosis, may show altered levels of specific metabolites. For instance, a study analyzing fecal samples found that in patients with dysbiosis, levels of short-chain fatty acids (SCFAs) such as hexanoic and valeric acid, along with phenylpropionate (hydrocinnamic acid), were reduced. Conversely, N-acetyl-isoputreanine, long-chain polyunsaturated fatty acids, and bile acids were found to be significantly increased in these individuals biorxiv.org. Further investigations into IBD metabolomics have consistently reported perturbations, including increased levels of branched-chain amino acids and lipid classes, alongside reduced levels of microbially modified metabolites in various biological matrices such as stool and urine nih.gov. These findings underscore the potential of metabolomic signatures to reflect the disease state and the influence of the gut microbiota on host metabolism in IBD nih.govmdpi.com.

Table 1: Metabolite Alterations Observed in Inflammatory Bowel Disease (IBD) Research

Metabolite Class/Specific MetaboliteObserved Change in IBD (Context Dependent)Primary Biological MatrixReference
Short-chain fatty acids (SCFAs)ReducedFeces biorxiv.org
Phenylpropionate (Hydrocinnamic acid)ReducedFeces biorxiv.org
N-acetyl-isoputreanineIncreasedFeces biorxiv.org
Long-chain polyunsaturated fatty acidsIncreasedFeces biorxiv.org
Bile acids (Secondary)ReducedFeces biorxiv.orgnih.gov
Branched-chain amino acidsIncreasedStool, Serum, Plasma, Tissue nih.gov
CholineReduced (particularly in active CD)Serum, Colonic Mucosa mdpi.com
Acetate, Propionate, ButyrateLower concentrations in UC patientsFeces biorxiv.org

Role in Cerebrospinal Fluid Metabolite Studies Related to Neurological States

Cerebrospinal fluid (CSF) is a critical medium for understanding neurological health and disease, as it is in direct contact with the central nervous system (CNS). Metabolomic analysis of CSF offers a unique window into the biochemical changes occurring within the brain and spinal cord.

Studies have explored the utility of CSF metabolomics in identifying biomarkers for various neurological conditions. For instance, research has linked N-acetyl-isoputreanine, a derivative, to the cognitive domain of processing speed in healthy individuals. This compound is understood to be a byproduct of aldehyde dehydrogenase (ALDH) activity and polyamine metabolism, pathways that have also been associated with cognitive impairment frontiersin.org. Furthermore, metabolomic studies of CSF have identified significant changes in amino acids and fatty acids in individuals with neurological disorders. In the early stages of Multiple Sclerosis (MS), for example, altered concentrations of metabolites such as arginine, histidine, spermidine (B129725), glutamate, choline, tyrosine, serine, methionine, homovanillic acid, linoleic acid, oleic acid, and stearic acid have been observed mdpi.com. Notably, lower concentrations of histidine were found to correlate with disease severity in MS patients mdpi.com. These findings highlight the potential of CSF metabolomics to reveal insights into neurological mechanisms and identify potential diagnostic or prognostic markers.

Table 2: Metabolites Identified in Cerebrospinal Fluid (CSF) Studies Related to Neurological States

Metabolite/ClassObserved Association/ChangeNeurological ContextReference
N-acetyl-isoputreanineLinked to processing speed; byproduct of ALDH/polyamine metabolismCognitive function (normal individuals) frontiersin.org
ArginineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
HistidineSignificant change observed; lower levels correlate with disease severityEarly Multiple Sclerosis (MS) mdpi.com
SpermidineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
GlutamateSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
CholineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
TyrosineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
SerineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
MethionineSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
Homovanillic acidSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
Linoleic acidSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
Oleic acidSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com
Stearic acidSignificant change observedEarly Multiple Sclerosis (MS) mdpi.com

Involvement in Hyperlipidemia Metabolomic Investigations

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for cardiovascular diseases. Metabolomics has emerged as a powerful tool to identify biomarkers associated with hyperlipidemia and to understand the underlying metabolic pathways affected.

Studies investigating hyperlipidemia have identified various metabolites that are altered in affected individuals. For instance, this compound and its derivatives, such as N-acetylthis compound-γ-lactam, have been implicated in dyslipidemia. One study identified N-acetylthis compound-γ-lactam and eicosapentaenoic acid as key metabolites for dyslipidemia, contributing to the development of a metabolite risk score (MRS) model that demonstrated significant diagnostic accuracy mdpi.com. Other research has linked hyperlipidemia to disruptions in lipid metabolism, energy metabolism, the TCA cycle, and amino acid metabolism, identifying numerous differential metabolites involved in these pathways nih.govresearchgate.net. For example, elevated levels of docosahexaenoic acid (DHA), uridine, and L-isoleucine, along with lower levels of hippuric acid and L-carnitine, have been noted in studies of hyperlipidemic conditions nih.gov.

Table 3: Metabolites Associated with Hyperlipidemia in Metabolomic Studies

Metabolite/ClassObserved Association/ChangeMetabolic ContextReference
This compoundIdentified as a metaboliteHyperlipidemia nih.gov
N-acetylthis compound-γ-lactamKey metabolite for dyslipidemiaDyslipidemia mdpi.com
Eicosapentaenoic acidKey metabolite for dyslipidemiaDyslipidemia mdpi.com
Docosahexaenoic acid (DHA)Higher levels observed in hyperlipidemic modelsHyperlipidemia nih.gov
UridineHigher levels observed in hyperlipidemic modelsHyperlipidemia nih.gov
L-isoleucineHigher levels observed in hyperlipidemic modelsHyperlipidemia nih.gov
Hippuric acidLower levels observed in hyperlipidemic modelsHyperlipidemia nih.gov
L-carnitineLower levels observed in hyperlipidemic modelsHyperlipidemia nih.gov
Amino acids, Energy metabolism intermediates, Lipid metabolism intermediates, Nucleotide metabolism intermediatesGenerally alteredHyperlipidemia nih.govresearchgate.net

Connections with Microbiome-Derived Metabolites

The gut microbiome plays a crucial role in host health by producing a vast array of metabolites that influence various physiological processes. This compound and its derivatives are also being explored in the context of these microbiome-derived compounds.

Research indicates that alterations in the gut microbiome, a phenomenon known as dysbiosis, are closely linked to changes in fecal metabolomes. For instance, in conditions associated with dysbiosis, metabolites such as N-acetyl-isoputreanine have been observed to increase, while other microbial products like SCFAs and phenylpropionate may decrease biorxiv.orgcore.ac.uk. The gut microbiota is a primary source of SCFAs, including acetate, propionate, and butyrate, which are produced through the fermentation of dietary fibers and are known to influence host immunity and metabolism nih.gov. Other important microbiome-derived metabolites include bile acids, indole (B1671886) derivatives, and various amino acid-derived compounds nih.gov. Studies have highlighted that these metabolites can interact with the host's immune system and affect gut barrier integrity nih.gov. The close relationship between fecal metabolites and intestinal flora suggests that changes in microbial composition directly impact the metabolic landscape, with compounds like N-acetyl-isoputreanine being part of this complex interaction core.ac.uknih.gov.

Table 4: Microbiome-Derived Metabolites and Their Associations

Metabolite/ClassRole/Observed ChangeContextReference
N-acetyl-isoputreanineIncreased in dysbiosis; associated with microbiota and metabolite patternsGut dysbiosis, IBD biorxiv.orgcore.ac.uk
Short-chain fatty acids (SCFAs)Produced by gut bacteria; reduced in dysbiosis; influence host immunity/metabolismGut fermentation, IBD, general host homeostasis biorxiv.orgnih.gov
Phenylpropionate (Hydrocinnamic acid)Reduced in dysbiosisGut dysbiosis, IBD biorxiv.org
Bile acids (including secondary bile acids)Increased in dysbiosis; involved in host-microbiota communicationGut dysbiosis, IBD, host homeostasis biorxiv.orgnih.gov
Indole 3-propionic acid, Tryptamine, L-homoserineMicrobiota-derived; impact tight junctions and host homeostasisGut homeostasis, host-microbiota interactions nih.gov
ButyrateMicrobiota-derived; impacts host homeostasisGut homeostasis, host-microbiota interactions nih.gov
Acetate, PropionateProduced by Bacteroidetes; affect host cell typesGut fermentation, host-microbiota interactions nih.gov

Compound List

this compound

N-acetyl-isoputreanine

N-acetylthis compound-γ-lactam

Short-chain fatty acids (SCFAs)

Hexanoic acid

Valeric acid

Phenylpropionate (Hydrocinnamic acid)

Long-chain polyunsaturated fatty acids

Bile acids

Secondary bile acids

Branched-chain amino acids

Choline

Arginine

Histidine

Spermidine

Glutamate

Tyrosine

Serine

Methionine

Homovanillic acid

Linoleic acid

Oleic acid

Stearic acid

Asparagine

5-Hydroxylysine

N-methyl-l-histidine

Cytidine

Arachidonic Acid

Docosahexaenoic acid (DHA)

3-methyluridine (B1581624)

Uridine

L-isoleucine

Phenyl lactic acid

Hippuric acid

Taurine

L-cysteine

Norepinephrine

L-carnitine

Eicosapentaenoic acid

Glycocholic acid

Citric acid

Betaine

Carnitine

Quercetin

Indole 3-propionic acid

Tryptamine

L-homoserine

Butyrate

Acetate

Propionate

Indolin-2-one

Tryptophan

Succinate

Fumarate

Allantoin

N-acetyl proline

Chenodeoxycholic acid

α-linolenic acid

Cholic acid

Formate

Valerate

Advanced Analytical Methodologies for Isoputreanine Research

Metabolomics Data Analysis and Interpretation

Confirmation of Structural Identity using Synthetic Standards

The definitive confirmation of a compound's structure, such as Isoputreanine, in complex biological matrices relies heavily on comparison with independently synthesized authentic standards. This approach provides an unambiguous method for identifying and verifying the presence of the target molecule, moving beyond putative identifications based solely on mass or fragmentation patterns acs.orgacs.orgnih.govresearchgate.net. When a compound like this compound, or its derivatives, is not commercially available, researchers undertake its synthesis to generate a reference standard acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net.

Analytical Methodologies for Confirmation

The structural identity of this compound is typically confirmed through a combination of advanced analytical techniques that allow for precise characterization and comparison with a synthesized standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite identification and confirmation. LC-MS/MS separates components of a sample chromatographically before they enter the mass spectrometer for mass analysis and fragmentation. Confirmation of structural identity at Level 1 is achieved when the experimentally derived mass, tandem mass spectrometry (MS/MS) fragmentation spectra, and retention time (RT) of the endogenous compound precisely match those of the synthetic standard under identical analytical conditions acs.orgacs.orgnih.govresearchgate.net. Studies on N1-acetylthis compound, a related polyamine catabolite, demonstrated that identical MS/MS spectra between the synthesized standard and the endogenous metabolite confirmed its identity acs.orgresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC serves as a crucial separation technique. By comparing the retention time of the endogenous this compound with that of its synthetic standard on the same chromatographic system, researchers can gain confidence in its identification bioline.org.brbwise.kr. Co-elution, where both the endogenous compound and the standard elute at the same time, is a strong indicator of identity when coupled with mass spectrometric detection acs.orgacs.orgnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for this compound's confirmation using synthetic standards is less frequently cited in the provided snippets, NMR spectroscopy is a fundamental tool for elucidating and confirming molecular structures researchgate.netnih.govmsu.edunih.gov. Comparing the NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D NMR experiments) of a synthesized this compound standard with that of an isolated endogenous sample provides detailed structural information, including the connectivity of atoms and the presence of specific functional groups researchgate.net.

Synthesis of Authentic Standards

In cases where authentic standards are not commercially available, their synthesis is a prerequisite for definitive structural confirmation. For example, the synthesis of N1-acetylthis compound involved a combined enzymatic and chemical approach. This process utilized an enzyme (N1-acetylpolyamine oxidase, PAOX) to produce an intermediate aldehyde, which was then reacted with γ-aminobutyric acid (GABA) in the presence of a reducing agent to yield the target compound acs.orgresearchgate.netresearchgate.net. The successful synthesis of such standards is critical for subsequent analytical comparisons.

Confirmation Findings and Validation

The process of confirming structural identity using synthetic standards involves direct comparison of analytical data. A key validation step is the "spiking" experiment. In this method, a known amount of the synthesized standard is added to the biological sample. If the endogenous compound is present, the spiking process should lead to an observable increase in the signal intensity of the target analyte in the chromatogram or mass spectrum acs.orgresearchgate.netresearchgate.net. The identical MS/MS spectra and co-elution observed when comparing the synthetic standard with the endogenous compound, along with the positive outcome of spiking experiments, collectively provide robust evidence for the structural identity of this compound acs.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

Data Table: Comparative Analysis for Structural Confirmation

The following table illustrates the typical parameters compared when confirming the structural identity of this compound using a synthetic standard.

Analytical TechniqueParameter ComparedSynthetic Standard ResultEndogenous Compound ResultConfirmation OutcomeCitation(s)
LC-MS/MSRetention Time (RT)Specific RT valueIdentical RT valueCo-elution acs.orgacs.orgnih.govresearchgate.net
LC-MS/MSMS/MS Fragmentation SpectraCharacteristic fragmentsIdentical fragmentationStructural Match acs.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net
HPLCRetention Time (RT)Specific RT valueIdentical RT valueCo-elution bioline.org.brbwise.kr
NMR SpectroscopySpectral DataCharacteristic signalsIdentical signalsStructural Identity researchgate.net
Spiking ExperimentSignal IntensityBaseline + added amountBaseline + added amountIncreased Signal acs.orgresearchgate.netresearchgate.net

Future Research Trajectories for Isoputreanine Studies

Elucidation of Novel Molecular Mechanisms Involving Isoputreanine

A primary goal for future research is to uncover the specific molecular pathways and cellular targets through which this compound exerts its effects. While information on this compound itself is limited, studies on its derivative, N-acetyl-isoputreanine, provide a foundational starting point.

N-acetyl-isoputreanine has been identified as a byproduct of aldehyde dehydrogenase (ALDH) enzymatic activity and an end-product of polyamine metabolism. nih.gov Both ALDH activity and polyamine metabolism are crucial in processes like cell growth, differentiation, and have been implicated in cognitive function. nih.gov This suggests a potential shared biological mechanism. Future studies should aim to:

Identify Specific Cellular Targets: Research is needed to determine the specific proteins, enzymes, and receptors that interact directly with this compound. Techniques such as Clearing-Assisted Tissue Click Chemistry (CATCH) could be adapted to visualize drug-target interactions in situ, revealing the precise cell types and subcellular compartments where this compound is active. nih.gov

Map Signaling Pathways: Investigations should focus on whether this compound or its metabolites modulate known signaling cascades. Given the link of its derivative to polyamine metabolism, exploring its influence on pathways related to cell proliferation and neurological function is a logical next step.

Investigate Neuroactive Properties: The association between N-acetyl-isoputreanine and the cognitive domain of processing speed warrants further exploration. nih.govfrontiersin.org Research could probe its potential role as a neurotransmitter or neuromodulator, examining its effects on neuronal excitability and synaptic transmission.

Table 1: Potential Research Areas for this compound's Molecular Mechanisms

Research AreaObjectivePotential MethodologiesAssociated Molecules/Pathways
Target IdentificationIdentify direct binding partners of this compound.Affinity Chromatography, Mass Spectrometry, CATCHEnzymes, Receptors, Transporters
Pathway AnalysisElucidate the signaling cascades modulated by this compound.Metabolomics, Proteomics, Genetic Knockout ModelsPolyamine Metabolism, ALDH Pathways
Neurological FunctionDetermine the role of this compound in the central nervous system.In vivo Microdialysis, ElectrophysiologyNeurotransmitter Systems

Exploration of this compound in Diverse Biological Systems (e.g., Plant and Microbial Metabolism)

Currently, the known existence of this compound is confined to the animal kingdom, having been detected in foods such as chicken, duck, and pork. hmdb.ca This suggests it could be a potential biomarker for the consumption of these foods. hmdb.ca However, its presence and function in other biological systems remain a significant unknown.

Future research should broaden the scope of investigation to include:

Plant Metabolism: Plants produce a vast array of secondary metabolites for defense, signaling, and stress response. nih.govyoutube.com Screening various plant species, especially those under different environmental stresses, for the presence of this compound or related compounds could reveal novel metabolic pathways. youtube.com

Microbial Metabolism: The gut microbiota produces dozens of metabolites that can enter systemic circulation and influence host physiology. noaa.gov Given that gut bacteria are known to metabolize amino acids, it is plausible that specific microbial species could synthesize or degrade this compound. mdpi.com Investigating the metabolic output of various gut microbes, such as Clostridium sporogenes, which is known to metabolize aromatic amino acids, could be a fruitful avenue. noaa.gov The study of microbial metabolism of other complex organic molecules like isoprene provides a methodological precedent for such explorations. nih.gov

The discovery of this compound in plants or microbes would open up new research avenues into its ecological roles and potential for biotechnological production.

Development and Refinement of Advanced Analytical Techniques for Comprehensive Profiling

To fully understand the roles of this compound, robust and sensitive analytical methods are essential. The complexity of biological samples requires techniques that can accurately detect and quantify metabolites, often present at trace levels. nih.gov

Current metabolomics studies have successfully used untargeted, ultrahigh performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) to identify derivatives like N-acetyl-isoputreanine. nih.gov Future efforts should focus on:

High-Throughput Screening: Developing rapid and cost-effective methods, such as refined high-performance liquid chromatography (HPLC) techniques, would enable the screening of large sample cohorts to establish baseline levels and identify variations in different populations or conditions. nih.gov

Enhanced Sensitivity and Specificity: Coupling liquid chromatography or capillary electrophoresis with advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural elucidation and differentiate this compound from isomeric compounds. nih.govnih.gov

Standardization: Establishing validated and standardized methods for this compound analysis is crucial for ensuring that data from different studies can be accurately compared, a challenge that has been noted in the analysis of other non-protein amino acids. nih.gov

Table 2: Advanced Analytical Techniques for this compound Research

TechniqueAbbreviationApplication for this compoundAdvantage
High-Performance Liquid ChromatographyHPLCQuantification in biological fluids.High throughput and cost-effective. nih.gov
Liquid Chromatography-Mass SpectrometryLC-MS/MSDetection and structural elucidation. nih.govHigh sensitivity and specificity.
Nuclear Magnetic Resonance SpectroscopyNMRPrecise structural identification and differentiation of isomers. nih.govNon-destructive, provides detailed structural information.
Capillary ElectrophoresisCESeparation and analysis in complex samples with small volumes. nih.govHigh resolution and minimal sample requirement.

Integration of this compound Metabolomics with Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's role in health and disease requires a systems biology approach. mayo.eduyoutube.com By integrating metabolomics data with other "omics" layers—such as genomics, transcriptomics, and proteomics—researchers can move from simple correlation to a more causal and holistic understanding of biological processes. youtube.comnih.gov

Metabolomics studies have already linked N-acetyl-isoputreanine to neurogenetic diseases and cognitive function. nih.govfrontiersin.org A multi-omics approach would build on these findings by:

Connecting Genotype to Phenotype: Integrating this compound profiles with genomic data (GWAS) can identify genetic variants that influence its metabolism, providing insights into individual predispositions.

Uncovering Regulatory Networks: Correlating this compound levels with transcriptomics (RNA-seq) and proteomics data can reveal how gene expression and protein abundance affect and are affected by this metabolite. mdpi.com This can help construct the regulatory networks in which this compound operates. nih.gov

Developing Biomarker Panels: Combining this compound with other molecular markers from different omics layers can lead to the development of more robust and predictive biomarker panels for diagnosing diseases or monitoring therapeutic responses. nih.gov

Investigation of Environmental and Lifestyle Factors Modulating this compound Metabolism

Metabolite profiles are not static; they are dynamically influenced by a host of external factors. mdpi.com Understanding how environment and lifestyle impact this compound levels is crucial for its validation as a biomarker and for developing potential therapeutic or dietary interventions.

Key areas for investigation include:

Dietary Influences: Since this compound is found in certain meats, its primary source in humans may be dietary. hmdb.ca Detailed studies are needed to quantify its presence in a wider range of foods and to determine how dietary habits (e.g., vegetarian vs. omnivorous diets) affect its circulating levels.

Lifestyle Factors: Research has shown that factors such as age, Body Mass Index (BMI), alcohol consumption, and physical activity can significantly alter the human metabolome. mdpi.comgriffith.edu.aumdpi.com Future studies should assess the correlation between these lifestyle variables and this compound levels to identify potential confounders and modulators.

Environmental Exposures: Abiotic environmental factors like temperature and chemical exposures can alter the metabolism of organisms. mdpi.commdpi.comresearchgate.net While more relevant if this compound is found in plants or microbes, investigating the impact of environmental toxins on its metabolism in animal models could also yield important insights.

By systematically studying these factors, researchers can build a comprehensive picture of the this compound metabolome and its relationship with human health and the environment.

Q & A

Q. Table 1: HPLC Parameters for this compound Detection

ParameterSpecification
ColumnC18 reverse-phase, 5 µm, 250 mm × 4.6 mm
Mobile PhaseMethanol:Water (75:25 v/v)
Flow Rate1.0 mL/min
DetectionFluorescence (λex 340 nm, λem 455 nm)
Retention Time~8.5 min

How can researchers resolve contradictions in reported metabolic pathways involving this compound?

Advanced Research Focus
Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or analytical techniques. To address this:

  • Replicate Studies : Follow standardized protocols for sample collection, storage, and analysis to minimize technical variability .
  • Cross-Model Validation : Compare results across multiple biological systems (e.g., rodent liver homogenates vs. human cell lines).
  • Isotopic Labeling : Use <sup>13</sup>C-labeled spermidine to trace this compound formation pathways and confirm precursor-product relationships .
  • Meta-Analysis : Systematically review literature to identify confounding factors (e.g., pH, cofactor availability) that influence pathway outcomes.

What are the primary enzymatic mechanisms governing this compound biosynthesis from spermidine?

Basic Research Focus
this compound is synthesized via oxidative deamination of spermidine and N1-acetylspermidine, catalyzed by polyamine oxidases (PAOs). Key steps include:

Substrate Specificity : PAOs preferentially act on N1-acetylspermidine in mammalian systems, producing this compound and H2O2.

pH Dependence : Optimal activity occurs at pH 7.4–8.0, with inhibition observed below pH 6.3.

Cofactor Requirements : FAD-dependent reactions require NADPH for enzyme regeneration.

How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus
Challenges include low yields and instability of intermediates. Methodological strategies:

  • Solid-Phase Synthesis : Use resin-bound spermidine analogs to streamline purification.
  • Protecting Groups : Employ tert-butyloxycarbonyl (Boc) groups to shield reactive amines during functionalization .
  • Characterization : Validate derivatives via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Purity thresholds (>95%) are critical for biological assays .

What statistical approaches are appropriate for analyzing variations in this compound levels across experimental conditions?

Q. Advanced Research Focus

  • Multivariate Analysis : Use principal component analysis (PCA) to identify covariates (e.g., diet, age) affecting this compound concentrations.
  • Power Analysis : Ensure sample sizes are sufficient (n ≥ 6 per group) to detect ≥20% differences with α = 0.05 .
  • Nonparametric Tests : Apply Wilcoxon rank-sum tests for non-normal distributions.

How does this compound interact with cellular redox homeostasis?

Basic Research Focus
this compound modulates redox balance via:

  • H2O2 Production : Quantify extracellular H2O2 using Amplex Red assays .
  • Antioxidant Response : Measure glutathione (GSH) levels and catalase activity in treated cells.

What in vivo models are suitable for studying this compound’s role in neurodegenerative diseases?

Q. Advanced Research Focus

  • Transgenic Mice : Use models overexpressing PAOs to mimic elevated this compound levels.
  • Behavioral Assays : Correlate this compound levels with cognitive deficits in Morris water maze tests.
  • Ethical Compliance : Obtain institutional animal care approvals and adhere to ARRIVE guidelines .

How can isotopic labeling improve the precision of this compound flux analysis?

Q. Advanced Research Focus

  • Stable Isotope Tracing : Administer <sup>15</sup>N-spermidine to track isotopic enrichment in this compound via LC-MS/MS.
  • Kinetic Modeling : Use compartmental models to estimate production/clearance rates .

What are the limitations of current ELISA kits for this compound detection?

Basic Research Focus
Commercial ELISAs may exhibit cross-reactivity with structural analogs (e.g., putrescine). Mitigation strategies:

  • Cross-Validation : Compare ELISA results with HPLC data.
  • Antibody Specificity : Validate using knockout cell lines lacking PAO activity .

How to design a longitudinal study assessing this compound as a biomarker for metabolic disorders?

Q. Advanced Research Focus

  • Cohort Selection : Include matched controls and patients with confirmed dysregulated polyamine metabolism.
  • Time-Point Sampling : Collect plasma/serum at baseline, 6 months, and 12 months.
  • Data Reprodubility : Pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.